molecular formula C11H12O4 B1429007 4-(Oxolan-3-yloxy)benzoic acid CAS No. 1343204-85-2

4-(Oxolan-3-yloxy)benzoic acid

Cat. No. B1429007
M. Wt: 208.21 g/mol
InChI Key: AUPVXELYDOKUDB-UHFFFAOYSA-N
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Description

4-(Oxolan-3-yloxy)benzoic acid, also known as OB acid, is an important chemical compound in the field of organic synthesis. It has a CAS Number of 1343204-85-2 and a molecular weight of 208.21 .


Molecular Structure Analysis

The IUPAC name of this compound is 4-(tetrahydro-3-furanyloxy)benzoic acid . The InChI code is 1S/C11H12O4/c12-11(13)8-1-3-9(4-2-8)15-10-5-6-14-7-10/h1-4,10H,5-7H2,(H,12,13) .

It has a molecular weight of 208.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Catalysis

  • Field : Catalysis
  • Application : The compound is used in the selective oxidation of benzyl alcohol to benzoic acid .
  • Method : A catalyst known as WO4@PAF-181 is prepared via methylation and ion exchange, with PAF-181 acting as a carrier and WO42− serving as the active catalytic site . The compound “4-(Oxolan-3-yloxy)benzoic acid” likely plays a role in this process, although the exact method of its application is not specified in the source.
  • Results : The catalyst shows distinctive catalytic property for efficient selective oxidation of benzyl alcohol to benzoic acid. The catalyst can be conveniently recovered and reused by simple filtration, still maintaining its high catalytic activity .

Atmospheric Chemistry

  • Field : Atmospheric Chemistry
  • Application : The compound is involved in the reaction of benzoic acid with OH radicals in the atmosphere .
  • Method : The reaction of benzoic acid with OH radicals in the atmosphere was studied using MPWB1K density functional theory . The exact role of “4-(Oxolan-3-yloxy)benzoic acid” in this process is not specified in the source.
  • Results : The results of this study are not provided in the source .

properties

IUPAC Name

4-(oxolan-3-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-11(13)8-1-3-9(4-2-8)15-10-5-6-14-7-10/h1-4,10H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPVXELYDOKUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxolan-3-yloxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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